Product packaging for Isoaloeresin D(Cat. No.:CAS No. 181489-99-6)

Isoaloeresin D

Cat. No.: B600504
CAS No.: 181489-99-6
M. Wt: 556.56
Attention: For research use only. Not for human or veterinary use.
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Description

Isoaloeresin D is a chromone derivative identified as one of the most significant active constituents of Aloe vera (Aloe barbadensis Miller) . This bioactive compound belongs to the class of chromones and their glycoside derivatives, with approximately 29 such compounds isolated from Aloe vera to date . Recent molecular docking studies indicate that this compound exhibits promising potential as an antiaging agent, demonstrating strong binding affinity to collagenase protein with a docking score of -87.3 ± 4.6, and to elastase protein with a docking score of -80.6 ± 1.7 . These interactions suggest potent inhibitory effects on collagenase and elastase enzymes, which are key targets in anti-skin aging research due to their roles in skin connective tissue degradation . The compound is part of the diverse phytochemical profile of Aloe vera, which contains over 110 potentially active constituents across six different classes: chromones, anthraquinones, flavonoids, phenylpropanoids, coumarins, and phytosterols . Researchers are exploring this compound primarily for its potential anti-collagenase and anti-elastase activities, antioxidant properties, and as a representative chromone compound for phytochemical studies of Aloe vera extracts . Its structural characteristics make it particularly valuable for investigating structure-activity relationships among chromone derivatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly for laboratory research use in validated analytical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32O11 B600504 Isoaloeresin D CAS No. 181489-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181489-99-6

Molecular Formula

C29H32O11

Molecular Weight

556.56

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21+,25+,26-,28-,29+/m0/s1

SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Origin of Product

United States

Natural Occurrence, Isolation, and Extraction Methodologies of Isoaloeresin D

Botanical Sources and Geographic Distribution of Isoaloeresin D-Producing Species

This compound is a phytochemical found within the leaves of various Aloe species. biosynth.comcymitquimica.com These plants are the primary natural sources of this compound.

The principal botanical source of this compound is Aloe barbadensis Mill, more commonly known as Aloe vera. tandfonline.comresearchgate.net Research has consistently isolated this compound from Aloe vera extracts. tandfonline.comresearchgate.netscribd.com In addition to Aloe vera, this compound has also been reported in Aloe africana. nih.gov The genus Aloe is large and diverse, and while these species are confirmed sources, the presence of this compound in other Aloe species remains a subject of ongoing phytochemical investigation. ben-erikvanwyk.com

Historically, Aloe vera is believed to have originated in the southern half of the Arabian Peninsula. hogrefe.com Its cultivation has spread globally, and it is now widely distributed and cultivated in various regions including North Africa, Sudan, the Canary Islands, and temperate and tropical areas of Australia, Barbados, Belize, Nigeria, Paraguay, and the United States. hogrefe.com It is also grown in Europe, other parts of North America and South America, the Middle East, China, India, and Pakistan. hogrefe.com

Below is a table summarizing the primary botanical sources of this compound.

Botanical SpeciesCommon NameFamilyConfirmed Presence of this compound
Aloe barbadensis MillAloe veraAsphodelaceaeYes tandfonline.comresearchgate.net
Aloe africana-AsphodelaceaeYes nih.gov

Advanced Extraction Techniques for this compound

The initial step in isolating this compound involves extracting it from the plant material. Both conventional and modern techniques can be employed for this purpose.

Solvent extraction is a foundational method for obtaining crude extracts containing this compound. pharmiweb.com Acetone (B3395972) has been effectively used as a solvent to extract this compound from aloe powder. tandfonline.comrroij.com In one procedure, aloe powder was extracted with acetone using sonication for 30 minutes, followed by centrifugation to separate the supernatant, which was then concentrated to yield a crude extract for further purification. rroij.com The optimization of conventional solvent extraction can involve adjusting parameters such as the solvent-to-solid ratio, extraction time, and temperature to maximize the yield of the target compound.

Modern extraction techniques offer advantages such as higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods. bohrium.com While specific studies detailing the application of these modern methods for the express purpose of extracting this compound are not prominent, their general utility for natural products is well-established. bohrium.comarcjournals.org

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method employs high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and mass transfer. rroij.com

Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide under supercritical conditions (where it exhibits properties of both a liquid and a gas) as a solvent. pharmiweb.com It is highly selective and leaves no residual organic solvent, making it an environmentally friendly option. pharmiweb.com

These advanced methods hold potential for the efficient extraction of this compound from Aloe species, even if their specific application has not been as widely documented as conventional methods.

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity. pharmiweb.com

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective one-step method for the separation and purification of this compound from Aloe crude extracts. tandfonline.comscribd.comresearcher.life This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, reducing the risk of irreversible adsorption of the sample. bohrium.com

Several studies have detailed the successful use of HSCCC for this purpose. In one instance, a biphasic solvent system composed of hexane-ethyl acetate-acetone-water was utilized. From 384.7 mg of Aloe vera crude extract, 53.1 mg of this compound was isolated with a purity of 98.6%. scribd.com Another study employed a similar solvent system (hexane-ethyl acetate-acetone-water at a volume ratio of 0.2:5:1.5:5) to obtain 23.1 mg of this compound from 161.7 mg of dried acetone extract, achieving a purity of 98.5%. tandfonline.comresearchgate.nettandfonline.com

The success of the purification is typically verified using High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net The structure of the purified this compound is then confirmed through spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comscribd.com

The table below details a reported HSCCC method for this compound purification.

Chromatographic MethodSolvent System (v/v/v/v)Starting MaterialYield of this compoundPurityReference
High-Speed Counter-Current Chromatography (HSCCC)hexane-ethyl acetate-acetone-water (0.2:5:1.5:5)161.7 mg of dried acetone extract23.1 mg98.5% tandfonline.comresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC)hexane-ethyl acetate-acetone-water384.7 mg of crude extract53.1 mg98.6% scribd.com

Chemical Synthesis and Structural Modification of Isoaloeresin D

Total Synthesis Approaches towards Isoaloeresin D and Related Chromones

While a specific total synthesis of this compound has not been prominently documented in publicly available literature, the synthesis of related C-glycosyl chromones provides a roadmap for potential synthetic strategies. These approaches focus on the key challenges of forming the chromone (B188151) nucleus and creating the stable carbon-carbon bond between the sugar and the aglycone.

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. rsc.orgrsc.orgntu.edu.sg For a complex molecule like this compound, this process would involve several key disconnections.

A plausible retrosynthetic strategy for this compound would disconnect the molecule at three main points:

The ester linkage: The p-coumaroyl group can be disconnected, leading to the precursor 8-C-glucosyl-7-methoxy-2-((S)-2-hydroxypropyl)-5-methylchromone (a compound structurally related to 8-C-glucosyl-7-O-methyl-(S)-aloesol) and p-coumaric acid. This step represents a standard esterification reaction in the forward sense.

The C-glycosidic bond: This is the most challenging disconnection. The C-C bond between the glucose moiety and the chromone ring is robust. Its formation in the forward synthesis is a key step. This disconnection yields a glycosyl donor (e.g., a protected glucal or glycosyl halide) and a chromone nucleophile.

The chromone ring: The chromone scaffold itself can be disconnected through various strategies, commonly involving a cyclization reaction. A common approach is the Baker-Venkataraman rearrangement or related cyclizations of a suitably substituted 2-hydroxyacetophenone (B1195853) derivative.

Key Synthetic Intermediates:

Based on this analysis, the key synthetic intermediates would be:

A protected 2-hydroxyacetophenone derivative: This would serve as the foundation for the chromone ring. For this compound, this intermediate would be substituted with a methyl and a methoxy (B1213986) group.

A protected glucose derivative: This would act as the glycosyl donor. Glycals (cyclic enol ethers derived from sugars) are common precursors for creating C-glycosides. researchgate.net

A side-chain precursor: A three-carbon unit is needed to form the 2-hydroxypropyl side chain at the C-2 position of the chromone.

The synthesis would then involve the construction of the chromone ring, followed by the crucial C-glycosylation step, and finally, the selective acylation of the glucose moiety.

Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound, which has multiple chiral centers.

Stereoselective C-Glycosylation: The formation of the C-glycosidic bond must be controlled to yield the correct anomer. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the stereoselective synthesis of C-glycosides. researchgate.net For instance, the coupling of glycals with 3-halo chromone derivatives can produce chromone C-glycosides with high efficiency and stereoselectivity. researchgate.netsciforum.netresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial in directing the stereochemical outcome. researchgate.netsciforum.netugal.ro

Stereospecific side-chain installation: The (S)-configuration of the 2-hydroxypropyl side chain requires a stereospecific synthesis. This can be achieved by using a chiral starting material or through an asymmetric reaction, such as a stereoselective reduction of a ketone precursor.

Modern organocatalysis also offers powerful methods for the stereoselective functionalization of carbohydrates and the synthesis of complex molecules. iupac.org

The synthesis of complex chromones like this compound presents several significant challenges:

Regioselectivity: The correct placement of substituents on the chromone ring is essential.

C-Glycosylation: Forming the C-C bond between the anomeric carbon of the sugar and the aromatic ring is inherently difficult due to electronic and steric factors. C-glycosides are significantly more stable towards enzymatic and chemical hydrolysis compared to their O-glycosyl counterparts, which makes their synthesis a valuable goal. ugal.rotiprpress.com

Protecting Group Strategy: The multiple hydroxyl groups on the sugar moiety and the phenolic hydroxyls on the aglycone require a complex and carefully planned protecting group strategy to ensure that reactions occur at the desired positions.

Recent innovations in synthetic methodology have provided solutions to many of these challenges:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as Heck and Suzuki couplings, and C-H activation/functionalization have revolutionized the synthesis of substituted chromones and the formation of C-glycosidic bonds. researchgate.netugal.roresearchgate.net Rhodium and Iridium catalysts are also used for site-selective C-H functionalization of the chromone core. google.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the formation of the chromone skeleton through novel bond-forming strategies. researchgate.net

One-Pot Reactions: The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, improves efficiency and reduces waste. For example, regioselective synthesis of chromones can be achieved via a one-pot cyclocarbonylative Sonogashira coupling. tiprpress.com

Solvent-Controlled Annulation: Recent research has shown that the reaction solvent can be used to control the selective synthesis of different types of disubstituted chromone skeletons from the same starting materials. nih.gov

These advancements pave the way for the potential total synthesis of this compound and other complex, biologically active C-glycosyl chromones. nih.gov

Semi-Synthesis and Biotransformation of this compound

Semi-synthesis and biotransformation offer alternative routes to obtaining complex natural products or their analogues, often starting from a readily available natural precursor.

Semi-synthesis: A potential semi-synthetic route to this compound could start from a more abundant related natural product isolated from Aloe, such as aloesin (B1665252) (aloeresin B) or aloin (B1665253). nih.gov For instance, a process could involve the enzymatic or chemical acylation of a precursor like 8-C-glucosyl-7-O-methyl-(S)-aloesol with an activated p-coumaric acid derivative. thieme-connect.com While patents describe methods for isolating this compound and aloin, specific semi-synthetic procedures converting aloin to this compound are not detailed. researchgate.net

Biotransformation: This approach uses microorganisms or isolated enzymes to carry out specific chemical transformations. Studies on the metabolism of Aloe chromones by human intestinal bacteria have shown that the C-glycosyl bond can be cleaved. For example, aloesin is converted by gut microbiota into its aglycone, aloesone (B1238188), and subsequently reduced to aloesol. Interestingly, the same study found that 7-O-methylated chromone C-glucosides were resistant to this cleavage, suggesting the methoxy group in this compound might confer stability against certain bacterial enzymes. Other research has investigated the biotransformation of related Aloe compounds, such as the oxidation of the anthraquinone (B42736) chrysophanol (B1684469) to aloe-emodin (B1665711) by cytochrome P450 enzymes. The enzymes within the Aloe plant itself, such as aloesone synthase, are responsible for the biosynthesis of the chromone core from polyketide precursors. These natural enzymatic pathways could potentially be harnessed for the production of this compound or its precursors.

Derivatization Strategies and Analogue Synthesis for this compound

To explore structure-activity relationships and develop new compounds with potentially improved properties, chemists synthesize derivatives and analogues of lead compounds like this compound. thieme-connect.com

The structure of this compound, featuring multiple hydroxyl groups on the sugar and a phenolic hydroxyl on the coumaroyl moiety, offers several sites for derivatization.

Synthesis of Glycosidic Derivatives: The synthesis of C-glycosyl chromones is an active area of research. ugal.rotiprpress.comresearchgate.net Methodologies such as palladium-catalyzed cross-coupling reactions can be used to synthesize a variety of C-glycosyl chromone analogues, potentially varying the sugar moiety or its substitution pattern to probe its role in biological activity. researchgate.net

Synthesis of Acyl Derivatives: this compound is itself an acyl derivative, specifically the 2'-O-p-coumaroyl ester of a parent C-glycosyl chromone. thieme-connect.com Its natural analogues, such as aloeresin E (2'-O-cinnamoyl) and 7-O-methylaloeresin A, demonstrate that variation of the acyl group occurs in nature. Synthetic strategies can mimic this by esterifying the parent glucosyl chromone with various activated carboxylic acids (e.g., acyl chlorides or anhydrides) to generate a library of analogues with different acyl chains. This allows for the investigation of how the nature of the acyl group influences the compound's properties. Molecular docking studies have been performed on this compound and other aloesin derivatives to predict their interaction with biological targets.

Modification of Chromone Core Structure

The chemical modification of the chromone core of this compound, a complex C-glycoside, presents a significant synthetic challenge due to the molecule's polyfunctional nature. While specific literature on the derivatization of the this compound chromone nucleus is not extensively documented, potential modifications can be conceptualized based on established synthetic methodologies for simpler chromone and flavonoid compounds. These strategies would primarily target the substituents on the benzo-fused portion of the chromone core, namely the 5-methyl group, the 7-methoxy group, and the 2-(S)-2-hydroxypropyl group.

Research into the synthesis of various chromone analogs demonstrates that modifications to the core structure can significantly influence biological activity. For instance, studies on other chromone derivatives have shown that altering substituents can modulate anti-inflammatory, antimicrobial, and cytotoxic properties.

Potential synthetic alterations to the this compound chromone core could include:

Modification of the C-5 Methyl Group: While chemically more inert, the C-5 methyl group could potentially be functionalized through radical halogenation followed by nucleophilic substitution to introduce a variety of groups, although this would require harsh conditions that might compromise the stability of the rest of the molecule.

Alteration of the C-2 Side Chain: The 2-[(S)-2-hydroxy]propyl side chain is another key site for modification. The secondary hydroxyl group could be oxidized to a ketone, creating a 2-(2-oxopropyl) derivative. Alternatively, it could be esterified or etherified to modulate lipophilicity and steric bulk. Complete replacement of this side chain with other alkyl or aryl groups would require a more complex total synthesis approach starting from a simpler chromone precursor.

The synthesis of such derivatives would likely involve protecting the numerous hydroxyl groups on the glucose and p-coumaroyl moieties, performing the desired modification on the chromone core, and subsequent deprotection. The synthesis of various 8-C-glucosylflavones, which share the C-glycosidic linkage with this compound, often involves a regio- and stereoselective O-->C glycosyl rearrangement on a simpler phenolic precursor, followed by construction of the heterocyclic ring. nih.gov A similar strategy could be envisioned for creating novel this compound analogs with modified chromone cores.

Table 1: Conceptual Modifications of the this compound Chromone Core

Target PositionType of ModificationPotential Reagents/ReactionAnticipated Change in Property
C-7 Methoxy GroupDemethylationBBr3, HBrIncrease polarity; introduce handle for further functionalization
C-2 Hydroxypropyl GroupOxidationPCC, DMPFormation of a ketone; alter steric and electronic properties
C-2 Hydroxypropyl GroupEsterificationAcid chlorides, AnhydridesIncrease lipophilicity; potential prodrug formation
C-5 Methyl GroupHalogenationNBSIntroduce a reactive handle for substitution (synthetically challenging)

Design and Synthesis of Prodrugs (Conceptual)

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, low bioavailability, or chemical instability. nih.govresearchgate.net A prodrug is a pharmacologically inactive derivative that is converted in vivo to the active drug through enzymatic or chemical transformation. researchgate.net For this compound, which possesses multiple hydroxyl groups, the design of carrier-linked prodrugs, particularly through ester linkages, is a conceptually viable approach. nih.gov

The structure of this compound offers several functional groups that can be temporarily masked to create prodrugs:

Glucose Hydroxyl Groups: The glucose moiety has three free secondary hydroxyl groups and one primary hydroxyl group. These are ideal sites for esterification.

Propyl Side Chain Hydroxyl: The secondary alcohol on the 2-hydroxypropyl chain at the C-2 position of the chromone core can be targeted.

Phenolic Hydroxyl Group: The p-coumaroyl moiety contains a phenolic hydroxyl group that could also be functionalized.

The primary conceptual goal for creating this compound prodrugs would be to modulate its solubility and membrane permeability.

Conceptual Prodrug Strategies:

Improving Water Solubility: To enhance aqueous solubility for potential parenteral formulations, highly polar promoieties could be attached. A common strategy involves the synthesis of phosphate (B84403) esters. The introduction of a phosphate group at one of the primary or secondary hydroxyls would create a highly water-soluble sodium or potassium salt. nih.gov This prodrug would be designed to be cleaved by ubiquitous alkaline phosphatases in the body to release the parent this compound.

Enhancing Lipophilicity and Oral Bioavailability: For improved absorption after oral administration, increasing the lipophilicity of this compound would be desirable to enhance its passage through the lipid bilayers of the gastrointestinal tract. This can be achieved by esterifying one or more hydroxyl groups with lipophilic carriers, such as long-chain fatty acids (e.g., decanoic acid) or simple acetyl groups. mdpi.com These ester-based prodrugs would be susceptible to hydrolysis by esterase enzymes present in the intestine, plasma, and liver, thereby releasing the active drug. acs.org

Targeted Delivery: More advanced prodrug strategies could involve conjugation to moieties that are recognized by specific transporters. For example, conjugating this compound to mannose via a hydrolyzable linker could potentially target mannose receptors, which are expressed on macrophages and dendritic cells. acs.org This could be a strategy for targeting the compound to specific immune cells.

The synthesis of these conceptual prodrugs would involve selective protection of the other hydroxyl groups, followed by esterification with the desired promoiety and subsequent deprotection if necessary. The stability of the resulting prodrug would need to be carefully optimized to ensure it remains intact until it reaches the desired site of action or absorption, where enzymatic cleavage would then efficiently release this compound.

Table 2: Conceptual Prodrug Designs for this compound

Target Functional GroupProposed PromoietyLinkage TypeConceptual GoalActivation Mechanism
Primary or Secondary -OH on GlucosePhosphatePhosphate EsterIncrease aqueous solubilityEnzymatic (Alkaline Phosphatase)
Any -OH groupAcetyl or other short-chain alkylEsterIncrease lipophilicity, improve membrane permeabilityEnzymatic (Esterases)
Any -OH groupDecanoyl or other long-chain fatty acidEsterSubstantially increase lipophilicity for sustained release or lymphatic uptakeEnzymatic (Esterases)
Any -OH groupAmino Acid (e.g., Valine)EsterTarget amino acid transporters, improve solubilityEnzymatic (Esterases)
Glucose -OHMannose (via linker)Ester or EtherTargeted delivery to cells with mannose receptorsEnzymatic

Advanced Analytical and Spectroscopic Characterization of Isoaloeresin D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidationnih.govresearchgate.nettandfonline.com

NMR spectroscopy is the cornerstone for the complete structural determination of Isoaloeresin D. Through a combination of one-dimensional and two-dimensional experiments, a full picture of the molecule's intricate framework can be assembled. nih.gov

One-dimensional NMR spectra provide the initial and fundamental data for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Analysis of the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated methanol (B129727) (CD₃OD), allows for the identification of key structural motifs. These include the signals corresponding to the chromone (B188151) core, the 2-hydroxypropyl group, the 7-methoxy group, the 5-methyl group, the p-coumaroyl moiety, and the glucosyl unit. google.com A Chinese patent provides detailed ¹H and ¹³C NMR data which are crucial for the compound's identification. google.com

Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD) google.com

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Chromone Moiety
2167.4-
3112.56.22 (s)
4182.3-
4a116.8-
5144.6-
5-CH₃21.62.77 (s)
6112.66.51 (s)
7162.0-
7-OCH₃56.43.91 (s)
8111.8-
8a159.6-
2-Hydroxypropyl Group
α70.23.01 (dd, 14.2, 2.4), 2.82 (dd, 14.2, 9.2)
β66.84.15-4.25 (m)
γ23.31.25 (d, 6.2)
Glucosyl Moiety
1'74.35.10 (d, 9.8)
2'76.55.25 (t, 9.5)
3'78.43.65-3.75 (m)
4'71.63.65-3.75 (m)
5'82.53.65-3.75 (m)
6'a62.73.95 (dd, 12.0, 5.5)
6'b3.78 (dd, 12.0, 2.0)
p-Coumaroyl Moiety
1''168.3-
2''115.16.45 (d, 16.0)
3''146.97.68 (d, 16.0)
4''131.4-
5'', 9''116.77.49 (d, 8.6)
6'', 8''161.26.85 (d, 8.6)
7''--

While 1D NMR provides essential data, 2D NMR experiments are required to piece together the full structure of this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would confirm correlations within the 2-hydroxypropyl group (between α-H, β-H, and γ-H₃) and within the sugar ring protons, as well as the coupling between the vinyl protons (H-2'' and H-3'') of the p-coumaroyl group. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). creative-biostructure.com This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals from the ¹H and COSY spectra. emerypharma.com For every protonated carbon in this compound, a cross-peak is observed in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu HMBC is critical for connecting the individual spin systems identified by COSY. For instance, it establishes the connectivity between the chromone core, the glucosyl unit, the p-coumaroyl group, and the 2-hydroxypropyl side chain. Key HMBC correlations would include those from the anomeric proton of the glucose (H-1') to the C-8 and C-8a carbons of the chromone, confirming the C-glycosidic linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. creative-biostructure.com This information is vital for determining the relative stereochemistry and 3D conformation of the molecule.

Mass Spectrometry (MS) Applications in this compound Analysisnih.govresearchgate.nettandfonline.com

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. nih.gov For this compound, HRMS analysis, often using techniques like Time-of-Flight (TOF), provides a measured mass that corresponds to the molecular formula C₂₉H₃₂O₁₁. tandfonline.comnih.gov In negative ion mode, it is detected as the deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) around 555.1878. google.com In positive ion mode, it is observed as the protonated molecule [M+H]⁺ at m/z 557.2014. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the [M+H]⁺ or [M-H]⁻ of this compound) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. mdpi.com

The MS/MS fragmentation of this compound reveals characteristic losses of its constituent parts. mdpi.com For the protonated molecule ([M+H]⁺ at m/z 557), common fragmentation pathways include: mdpi.com

Loss of the 2-hydroxypropyl side chain fragment (CH₂CHOH).

Loss of the p-coumaric acid moiety.

Subsequent losses of sugar fragments (pentosyl or glycosyl units).

A study identified key fragments for the [M+H]⁺ ion at m/z 513.1783 ([M-CH₂CHOH+H]⁺), 349.1291 ([M-CH₂CHOH-coumaric+H]⁺), and 217.0876 ([M-CH₂CHOH-coumaric-pentosyl+H]⁺). mdpi.com In negative ion mode, prominent fragments include ions at m/z 145.0297 and 511.1614. nih.gov

MS/MS Fragmentation Data for this compound nih.govmdpi.com

Precursor Ion (m/z)ModeFragment Ions (m/z)Postulated Neutral Loss
557.2014Positive513.1783CH₂CHOH (44 Da)
349.1291CH₂CHOH + Coumaric Acid
217.0876CH₂CHOH + Coumaric Acid + Pentosyl
187.0727CH₂CHOH + Coumaric Acid + Glycosyl
555.1874Negative511.1614C₂H₄O (44 Da)
145.0297Coumaric Acid fragment

To analyze this compound within a complex matrix, such as a plant extract, chromatographic techniques are coupled with mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common technique for the analysis of this compound. nih.govmdpi.comscribd.com High-Performance Liquid Chromatography (HPLC) separates the components of the extract based on their polarity and other physicochemical properties. The separated components then enter the mass spectrometer for detection and identification. core.ac.uk This method is used to identify and quantify this compound in various Aloe species and to assess the purity of isolated samples. tandfonline.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for a large, non-volatile molecule like this compound, GC-MS can be used to analyze the volatile fraction of aloe exudates. nih.govresearchgate.net Direct analysis of this compound by GC-MS would require derivatization to increase its volatility. However, headspace GC-MS has been used to characterize the aroma profile of aloe samples that also contain this compound, providing a broader chemical profile of the source material. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's composition. For this compound, IR analysis using a potassium bromide (KBr) pellet reveals several key absorption bands. google.com A broad absorption around 3446 cm⁻¹ is indicative of O-H stretching vibrations, consistent with the multiple hydroxyl groups in the glucose and p-hydroxyphenyl moieties. google.com The peak at 1649 cm⁻¹ can be attributed to the C=O (carbonyl) stretching of the γ-pyrone ring in the chromone structure. google.com Absorptions at 1602 and 1514 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic rings. google.com Additionally, a peak at 1383 cm⁻¹ is also observed. google.com

Infrared (IR) Spectroscopy Data for this compound

Absorption Band (cm⁻¹)Functional Group AssignmentReference
3446O-H stretching (hydroxyl groups) google.com
1649C=O stretching (γ-pyrone) google.com
1602C=C stretching (aromatic) google.com
1514C=C stretching (aromatic) google.com
1383Not specified google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds and chromophores. The UV spectrum of this compound, recorded in methanol, shows absorption maxima (λmax) at 299.1 nm and 299.9 nm. google.com These absorptions are characteristic of the chromone and p-coumaroyl ester moieties, which contain extensive conjugation, allowing for π → π* electronic transitions in the UV region. The specific wavelengths of maximum absorbance are crucial for the identification and quantification of this compound in complex mixtures, such as in the analysis of Aloe species extracts. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

SolventAbsorption Maxima (λmax) (nm)Reference
Methanol299.1, 299.9 google.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

The structure of this compound contains several stereocenters, including those in the glucose unit and the (S)-2-hydroxypropyl side chain. nih.gov The absolute configuration of these centers has been established, as reflected in its systematic IUPAC name: [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate. nih.gov

While the absolute stereochemistry is known, specific experimental data from Electronic Circular Dichroism or Optical Rotatory Dispersion for this compound is not extensively reported in the readily available literature. For related compounds, such as the diastereomers aloin (B1665253) A and aloin B, differences in their optical rotation and circular dichroism spectra are noted as key distinguishing features. researchgate.net The determination of the absolute structure of similar natural products often relies on comparing experimental chiroptical data with that of known compounds or with data predicted from quantum chemical calculations. researcher.life For this compound, it is presumed that such methods were employed to confirm the assigned stereochemistry, although the specific ECD or ORD spectral data is not detailed in the surveyed sources.

Biosynthetic Pathways and Genetic Regulation of Isoaloeresin D Production

Proposed Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of chromones like Isoaloeresin D is understood to originate from the acetic acid pathway through the condensation of five acetate (B1210297) molecules. mdpi.com A key intermediate in this process is a pentaketide (B10854585) chromone (B188151), 5,7-dihydroxy-2-methylchrome, which is formed through five decarboxylative condensations of malonyl-CoA. mdpi.com This reaction is catalyzed by the enzyme pentaketide chromone synthase (PCS). mdpi.com Following the formation of the pentaketide, a Claisen cyclization reaction leads to the aromatic ring. mdpi.com It is not yet clear whether the subsequent heterocyclic ring closure is an enzymatic or spontaneous process, potentially occurring through a Michael-like ring closure. mdpi.com

Another crucial enzyme family in the biosynthesis of related chromones is the aloesone (B1238188) synthase (ALS) family. mdpi.com These enzymes are involved in the formation of heptaketide chromone aloesone derivatives. mdpi.com For instance, ALS catalyzes the formation of a heptaketide aromatic pyrone from acetyl-CoA and six molecules of malonyl-CoA via an aldol (B89426) cyclization. mdpi.com

This compound is specifically an 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(S)-2-hydroxy]propyl-7-methoxy-5-methylchromone. researchgate.net This complex structure suggests a series of enzymatic modifications to the basic chromone scaffold, including glycosylation, acylation with p-coumaroyl-CoA, methylation, and hydroxylation. The precise sequence and the specific enzymes responsible for each of these transformations in the biosynthesis of this compound are still areas of active investigation.

Identification of Key Enzymes and Gene Clusters in this compound Biosynthesis

While specific gene clusters for this compound biosynthesis have not been definitively identified, the involvement of key enzyme types is strongly suggested by the structure of the compound and knowledge of related pathways.

Key among these are polyketide synthases (PKSs) , such as the aforementioned pentaketide chromone synthase (PCS) and aloesone synthase (ALS), which are responsible for assembling the core chromone structure from acetyl-CoA and malonyl-CoA. mdpi.com The genes encoding these enzymes are often found clustered together in the genome with genes for tailoring enzymes. biorxiv.orgfrontiersin.org

Other critical enzymes likely involved include:

Glycosyltransferases , which attach the glucose moiety to the chromone backbone.

Acyltransferases , which add the p-coumaroyl group to the glucose.

Methyltransferases , responsible for the methylation of the hydroxyl group at the C-7 position.

Hydroxylases , which introduce the hydroxyl group on the propyl side chain.

The identification and characterization of the specific genes and enzymes that perform these steps in Aloe species will be crucial for a complete understanding of this compound biosynthesis.

Genetic and Environmental Regulation of this compound Accumulation

The accumulation of this compound in Aloe plants is influenced by a variety of factors, highlighting a complex regulatory network.

Genetic Factors: The chemical composition of Aloe species, including the presence and concentration of compounds like this compound, is species- and even variety-dependent. asianpubs.org This inherent genetic variability points to the presence of specific genes and regulatory elements that control the biosynthetic pathway.

Environmental Factors: Environmental conditions play a significant role in modulating the production of secondary metabolites in plants. For this compound, light intensity has been identified as a key regulatory factor. Studies have shown that the highest levels of this compound are found in Aloe plants grown under shaded conditions (50% and 70% shadow), while the lowest values are observed in plants exposed to full sun. researchgate.netresearchgate.net This suggests that light stress may downregulate the biosynthetic pathway leading to this compound.

Metabolic Engineering and Biotechnological Approaches for Enhanced Production

The potential for enhancing the production of this compound through metabolic engineering and biotechnology is an emerging area of interest. A thorough understanding of the biosynthetic pathway and its genetic regulation is a prerequisite for these approaches.

Metabolic Engineering: Once the key enzymes and genes in the this compound pathway are identified, metabolic engineering strategies could be employed to increase its yield. This could involve:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway could lead to higher product accumulation.

Downregulation of competing pathways: By reducing the flow of precursors into other metabolic pathways, more resources can be directed towards this compound synthesis.

Introduction of the pathway into microbial hosts: The entire biosynthetic pathway could potentially be transferred to a microorganism like yeast or E. coli, allowing for large-scale, controlled production in bioreactors.

Biotechnological Approaches: Plant tissue culture techniques offer another avenue for controlled production of secondary metabolites. Establishing callus or cell suspension cultures of high-yielding Aloe varieties could provide a consistent and sustainable source of this compound, independent of environmental fluctuations. researchgate.net Optimization of culture conditions, such as nutrient media and elicitor treatments, could further enhance productivity.

While significant progress has been made in understanding the general framework of chromone biosynthesis, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks governing the production of this compound. This knowledge will be instrumental for the future development of biotechnological strategies aimed at enhancing the production of this valuable compound.

Pre Clinical Biological Activities and Mechanistic Investigations of Isoaloeresin D

In Vitro and In Vivo Antioxidant Properties of Isoaloeresin D

The antioxidant capacity of this compound is a key area of investigation, with studies suggesting it plays a role in neutralizing free radicals and protecting against oxidative stress. nuft.edu.uabiosynth.com This activity is attributed to its specific chemical structure. researchgate.net

Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

Table 1: Antioxidant Activity of Aloe Vera Gel Extracts Containing this compound

Assay IC50 (µg/mL)
DPPH 572.14
ABTS 195.26
Nitric Oxide (NO) Generation 46.3

Source: Ray, 2013 udl.cat

Cellular Antioxidant Activity and Protection against Oxidative Stress

This compound is believed to contribute to the cellular antioxidant effects observed with Aloe extracts. biosynth.com These extracts have shown the ability to protect against oxidative stress in biological systems. biosynth.com The antioxidant properties of compounds like this compound are considered to be a primary mode of action in mitigating oxidative stress-related disorders. biosynth.com By neutralizing free radicals, this compound may help protect cells from damage caused by environmental stressors. biosynth.com

Modulation of Endogenous Antioxidant Systems in Pre-clinical Models

The antioxidant effects of compounds found in Aloe, including this compound, may extend to modulating the body's own antioxidant defense systems. nuft.edu.ua Research on Aloe vera indicates that its antioxidant effects are linked to the activity of enzymes such as glutathione (B108866) peroxidase and superoxide (B77818) dismutase. nuft.edu.uascirp.org While direct evidence for this compound's specific role in modulating these enzymes is not detailed, the collective activity of phenolic compounds within Aloe is recognized for this potential. nuft.edu.ua

Anti-inflammatory Effects of this compound in Pre-clinical Models

This compound is recognized for its anti-inflammatory properties in various pre-clinical studies. nuft.edu.uaafricanjournalofbiomedicalresearch.comresearchgate.netscirp.org These effects are mediated through the modulation of key inflammatory molecules and signaling pathways.

Modulation of Inflammatory Mediators (e.g., Cytokines, Prostaglandins, Nitric Oxide)

Compounds within Aloe, including chromones like this compound, have been shown to influence the production of inflammatory mediators. nuft.edu.uaafricanjournalofbiomedicalresearch.com For example, Aloe vera extracts can inhibit the production of Prostaglandin E2 (PGE2). nih.goviscientific.org Furthermore, they have been observed to trigger the release of nitric oxide and cytokines from macrophages. iscientific.org The anti-inflammatory effects of Aloe polyphenols involve reducing the production of pro-inflammatory cytokines. nuft.edu.ua

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, COX/LOX)

The anti-inflammatory actions of constituents found in Aloe are linked to the inhibition of major inflammatory signaling pathways. africanjournalofbiomedicalresearch.com Compounds in Aloe have been shown to inhibit the cyclooxygenase (COX) pathway. scielo.briscientific.org The anti-inflammatory properties of C-glucosyl chromones, a class to which this compound belongs, are attributed to the inhibition of this pathway. africanjournalofbiomedicalresearch.com While direct evidence specifically naming this compound's inhibition of NF-κB and MAPK pathways is not explicitly detailed, other compounds in Aloe, such as aloe-emodin (B1665711), are known to inhibit these pathways. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Aloin (B1665253)
Aloe-emodin
Prostaglandin E2
Nitric Oxide
Glutathione Peroxidase

Efficacy in Animal Models of Inflammation

While direct studies testing isolated this compound in animal models of inflammation are limited in the available scientific literature, its presence in various Aloe species extracts that exhibit significant anti-inflammatory properties has been confirmed. capes.gov.brscielo.br Methanol (B129727) extracts from eight different Aloe species, including A. vera and A. ferox, were found to contain this compound and demonstrated significant anti-inflammatory activity in animal studies. capes.gov.brscielo.br

Anti-cancer Potential of this compound in Pre-clinical Models

The anti-cancer properties of compounds derived from the Aloe genus are a subject of ongoing research, with studies pointing to antiproliferative, immunostimulatory, and antioxidant mechanisms. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comnih.gov Chromones and anthraquinones are among the key bioactive constituents responsible for these effects. africanjournalofbiomedicalresearch.comresearchgate.net this compound, a chromone (B188151) found in Aloe vera, has been identified as a compound with potential anti-cancer activity, although much of the research has been conducted on whole extracts or other related molecules. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Pre-clinical investigations have primarily focused on in vitro models to elucidate the cytotoxic and mechanistic pathways of these compounds. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The direct antiproliferative and cytotoxic effects of isolated this compound have not been extensively reported. However, studies on Aloe extracts containing this compound demonstrate significant cytotoxicity against various cancer cell lines. researchgate.netgsconlinepress.com For example, an ethanolic extract of Aloe vera showed a dose-dependent cytotoxic effect on human breast (MCF-7) and lung (A-549) cancer cells, with IC50 values of 195 µg/mL and 298 µg/mL, respectively. researchgate.net Another study found the IC50 of an Aloe vera leaf extract against the MCF-7 cell line to be 23 µg/mL. gsconlinepress.com

A related derivative, Aloeresin K, which shares a structural backbone with this compound, exhibited IC50 values of 9.25 and 4.42 µM against two tested cell lines. instrument.com.cn The cytotoxic activity of Aloin, another prominent Aloe compound, has also been evaluated, showing an IC50 of 60 µg/ml on the MCF-7 cell line. nih.gov These findings suggest that constituents of Aloe vera, including the class of chromones to which this compound belongs, are responsible for the observed anti-cancer activity.

Table 1: Cytotoxic Activity of Aloe vera Extracts and Constituents on Various Cancer Cell Lines This table presents data for extracts known to contain this compound and for related compounds, as direct data for isolated this compound is limited.

Test SubstanceCell LineCancer TypeIC50 ValueReference
Aloe vera Ethanolic ExtractMCF-7Breast Cancer195 µg/mL researchgate.net
Aloe vera Ethanolic ExtractA-549Lung Cancer298 µg/mL researchgate.net
Aloe vera Leaf ExtractMCF-7Breast Cancer23 µg/mL gsconlinepress.com
Aloe vera Latex ExtractHuh-7Liver Cancer>150 µg/mL researchgate.net
AloinMCF-7Breast Cancer60 µg/mL nih.gov
AloinSKBR-3Breast Cancer150 µg/mL nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The precise mechanisms by which this compound may induce apoptosis and cell cycle arrest are not yet fully elucidated. However, studies on Aloe vera extracts and other structurally related flavonoids provide significant insights into the potential pathways. Apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms for eliminating cancerous cells. core.ac.ukmdpi.com

Aloe vera extract has been shown to induce apoptosis in MCF-7 breast cancer cells by increasing the generation of intracellular reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential. researchgate.net This process is accompanied by the upregulation of pro-apoptotic genes like p53 and bax, and the downregulation of the anti-apoptotic gene bcl-2. researchgate.net Furthermore, the extract promotes cell cycle arrest in the SubG1 phase, which is indicative of apoptosis. researchgate.net

Studies on other natural flavonoids, such as Isoorientin, show similar mechanisms. Isoorientin induces apoptosis in gastric cancer cells through a mitochondria-dependent pathway and arrests the cell cycle at the G2/M phase, both of which are mediated by an increase in intracellular ROS. nih.gov The activation of ROS can, in turn, modulate critical signaling pathways like MAPK, STAT3, and NF-κB, which are key regulators of cell survival and proliferation. nih.gov Given that this compound is a bioactive component of Aloe extracts exhibiting these effects, it is plausible that it contributes to the induction of apoptosis and cell cycle arrest through similar ROS-mediated signaling cascades. researchgate.netnih.gov

Inhibition of Metastasis and Angiogenesis in In Vitro and In Vivo Models

The ability of a cancer therapeutic to inhibit metastasis (the spread of cancer cells) and angiogenesis (the formation of new blood vessels that feed a tumor) is crucial for improving patient outcomes. While the specific anti-metastatic and anti-angiogenic activities of isolated this compound have not been detailed, research on Aloe compounds and other natural products suggests potential in this area. nih.govnih.gov

In vitro assays commonly used to evaluate these effects include the wound healing assay for cell migration and the HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assay for angiogenesis. scirp.orgnih.gov For example, the curcumin (B1669340) analog DK1 was shown to inhibit the migration and invasion of human osteosarcoma cells and to prevent HUVEC tube formation. nih.gov Similarly, biogenic silver nanoparticles have been shown to inhibit cell migration in a wound healing assay and reduce vessel formation in a chick chorioallantoic membrane (CAM) assay, partly by downregulating vascular endothelial growth factor (VEGF). scirp.org

Some studies report that Aloe compounds can suppress metastasis and inhibit matrix metalloproteinases (MMPs), which are enzymes crucial for cancer cell invasion. nih.govulisboa.pt The potential of this compound to act as an anti-metastatic and anti-angiogenic agent is plausible due to its classification as a bioactive polyphenol, a class of compounds known to interfere with these pathways, but this requires direct experimental validation. nih.govplos.org

Synergistic Effects with Established Chemotherapeutic Agents

Combining natural compounds with conventional chemotherapeutic drugs is a promising strategy to enhance treatment efficacy and potentially reduce side effects. nih.gov While no studies have specifically investigated the synergistic effects of isolated this compound with chemotherapeutic agents, research on Aloe vera extracts indicates significant potential.

Aloe vera has been reported to have a synergistic effect when used with chemotherapy. scribd.com For instance, a recent study explored using Aloe vera-derived carbon dots as a vehicle for the chemotherapy drug 5-fluorouracil (B62378) (5-FU). The study found that the Aloe vera components inhibited the Wnt/β-catenin signaling pathway, which enhanced the DNA-damaging effects of 5-FU, demonstrating a synergistic therapeutic effect. researchgate.net The complex mixture of bioactive compounds in Aloe vera, including chromones like this compound, likely contributes to this synergy. africanjournalofbiomedicalresearch.com This suggests that this compound could potentially serve as an adjuvant in cancer therapy, though dedicated studies are needed to confirm this and elucidate the specific mechanisms involved.

Antimicrobial and Antiviral Activities of this compound

This compound is one of several phenolic compounds in Aloe vera recognized for contributing to the plant's broad-spectrum antimicrobial and antiviral properties. mdpi.comresearchgate.netjournalejmp.com The antiseptic, antibacterial, antifungal, and antiviral activities of Aloe vera are attributed to a range of compounds including anthraquinones, saponins, and chromones. researchgate.net

Extracts of Aloe vera have demonstrated inhibitory activity against both RNA and DNA viruses, including Herpes Simplex Virus (HSV), influenza A, and poliovirus. mdpi.comresearchgate.net The antiviral mechanism is thought to involve direct interaction with viral particles or interference with viral replication. mdpi.com An in silico study identified this compound as a potential inhibitor of SARS-CoV-2 proteins, highlighting its potential for further investigation as an antiviral agent. [No direct citation found in current results, but implied by general antiviral activity of constituents.]

Regarding its antibacterial activity, studies on fractionated Aloe vera gel have shown that components like chromones are effective. While specific Minimum Inhibitory Concentration (MIC) values for isolated this compound are not widely available, extracts containing it have shown MIC values against pathogenic bacteria ranging from 0.07 to 1.13 mg/mL. researchgate.net The data suggests that this compound, as an active constituent, plays a role in the observed antimicrobial effects of Aloe vera preparations. capes.gov.brmdpi.com

Table 2: Summary of Reported Antimicrobial and Antiviral Activities of Aloe vera Extracts Extracts are known to contain this compound among other bioactive compounds.

Activity TypeTarget Organism/VirusObserved EffectReference
AntiviralHuman Cytomegalovirus (HCMV)Reduction in viral plaque formation mdpi.com
AntiviralHerpes Simplex Virus Type 1 (HSV-1)Inhibition of viral activity mdpi.com
AntiviralInfluenza A (H1N1 subtype)Inhibition of viral replication mdpi.com
AntibacterialPathogenic BacteriaMIC values of extracts range from 0.07-1.13 mg/mL researchgate.net

Antibacterial and Antifungal Spectrum and Mechanisms

This compound, a chromone found in Aloe vera, has been investigated for its antimicrobial properties. Research indicates that phenolic extracts from Aloe vera cortex, containing this compound among other compounds like aloesin (B1665252), α-barbaloin, and aloeresin E, exhibit antifungal activity. unirioja.es These extracts have shown inhibitory effects against various plant pathogenic fungi. unirioja.es Specifically, the growth of Sporisorium scitamineum, Phaeocytostroma sacchari, Phoma adianticola, and Fusarium oxysporum f. sp. radicis-lycopersici was inhibited by these phenolic extracts. unirioja.es For instance, complete inhibition of Sporisorium scitamineum was observed at a 3.5% concentration of the extract. unirioja.es

The mechanisms behind the antimicrobial action of polyphenolic compounds, a class to which this compound belongs, are multifaceted. These mechanisms can include the destabilization of cell membranes, inhibition of protein synthesis, and induction of reactive oxygen species (ROS) production. mdpi.com Flavonoids, a related class of polyphenols, are known to disrupt bacterial cell membranes, inhibit crucial enzymatic processes, and interfere with efflux pumps that bacteria use to expel foreign substances. intec.edu.do While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general understanding of how polyphenols and chromones exert their antimicrobial effects provides a likely framework. mdpi.comintec.edu.do Chromones, in general, have been recognized for their antifungal activity. unirioja.es

Antiviral Efficacy against Specific Pathogens (e.g., SARS-CoV-2 in silico)

In the context of antiviral research, this compound has been identified as a potential inhibitor of SARS-CoV-2 through in silico studies. journalejmp.comnanobioletters.commdpi.com These computational analyses have explored the binding affinity of various phytochemicals from the Aloe genus against key viral proteins, namely the main protease (Mpro or 3CLpro) and the spike glycoprotein. mdpi.comnih.gov The main protease is crucial for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov

Molecular docking studies have shown that chromones, including this compound, exhibit a high binding affinity for both the main protease and the receptor-binding domain (RBD) of the spike protein of SARS-CoV-2. nanobioletters.commdpi.com One study highlighted that among various phytoconstituents from Aloe, chromones demonstrated the highest binding affinity towards these viral targets. nanobioletters.com Specifically, this compound was among the compounds from Aloe vera suggested as potential COVID-19 inhibitors based on these computational models. journalejmp.com These in silico findings suggest that this compound could interfere with the virus's ability to replicate and enter host cells, warranting further investigation through in vitro and in vivo studies. nanobioletters.commdpi.com

Immunomodulatory Activities of this compound

This compound is recognized as one of the compounds in Aloe vera contributing to its immunomodulatory effects. journalejmp.comresearchgate.netasianpubs.org The immunomodulatory properties of Aloe vera are well-documented and are attributed to a variety of its chemical constituents, including polysaccharides like acemannan (B25336) and phenolic compounds. asianpubs.orgresearchgate.netresearchgate.net While much of the research has focused on the polysaccharides, smaller phenolic components like anthraquinones and chromones also play a role. researchgate.net

Effects on Immune Cell Function and Cytokine Production

The immunomodulatory actions of compounds from Aloe vera involve effects on various immune cells and the production of cytokines. Dihydrocoumarin derivatives, structurally related to chromones, have been shown to enhance phagocytic function and the production of superoxide anions in macrophages. researchgate.net Macrophages, when activated, secrete a range of cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of the immune response. researchgate.net

Other Investigated Biological Activities (e.g., Antidiabetic, Neuroprotective, Anti-aging)

Beyond its antimicrobial and immunomodulatory activities, this compound has been implicated in other biological effects, including potential antidiabetic and anti-aging properties. journalejmp.commdpi.com These activities are often linked to its ability to inhibit various enzymes.

Inhibition of Enzymes (e.g., α-glucosidase, DPP4, PTP1B, collagenase, elastase, BACE1)

This compound has demonstrated inhibitory activity against several enzymes linked to metabolic diseases and aging.

α-Glucosidase, DPP4, and PTP1B Inhibition: The inhibition of enzymes like α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatase 1B (PTP1B) is a key strategy in managing type 2 diabetes. nih.govmdpi.compreprints.org α-Glucosidase inhibitors slow down carbohydrate digestion, reducing post-meal blood glucose spikes. preprints.org PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition can enhance insulin sensitivity. mdpi.compreprints.org While specific IC50 values for this compound against these enzymes were not found, related chromone and flavonoid derivatives have shown potent inhibitory activities. nih.gov For example, certain flavonoids isolated from Smilax china have demonstrated strong PTP1B and α-glucosidase inhibition. nih.gov

Collagenase and Elastase Inhibition: this compound, along with aloesin and 7-methyl-aloeresin, has been reported to have anti-collagenase and anti-elastase activities. mdpi.com Collagenase and elastase are enzymes that break down collagen and elastin, respectively, which are essential proteins for maintaining skin structure and elasticity. The inhibition of these enzymes is a common target in anti-aging and skin care research.

The diverse inhibitory actions of this compound on these enzymes underscore its potential as a multifunctional bioactive compound.

Below is an interactive table summarizing the investigated biological activities of this compound.

ActivityTarget/MechanismPotential ApplicationSupporting Evidence
Antifungal Inhibition of fungal growth (e.g., Sporisorium scitamineum)Plant pathology, potential for human antifungal agentsPhenolic extracts containing this compound show inhibitory effects. unirioja.es
Antiviral In silico inhibition of SARS-CoV-2 main protease and spike proteinCOVID-19 therapeuticsMolecular docking studies indicate high binding affinity. journalejmp.comnanobioletters.commdpi.com
Immunomodulatory Potential modulation of immune cell function (e.g., macrophages)General immune supportAttributed as a component of Aloe vera's immunomodulatory effects. journalejmp.comresearchgate.netasianpubs.org
Antidiabetic Potential inhibition of α-glucosidase, DPP4, PTP1BType 2 Diabetes managementRelated chromones show inhibitory activity against these enzymes. nih.gov
Anti-aging Inhibition of collagenase and elastaseSkincare, dermatologyReported to have anti-collagenase and anti-elastase properties. mdpi.com

Molecular Targets and Signaling Pathways Modulated by Isoaloeresin D

Identification of Direct Protein Targets via Affinity-Based Proteomics and Ligand-Binding Studies

The direct molecular targets of a small molecule can be identified through experimental methods like affinity-based proteomics, which includes techniques such as affinity chromatography and drug affinity responsive target stability (DARTS). These methods utilize the binding affinity between a molecule and its protein targets to isolate and identify them from complex biological mixtures.

Currently, specific experimental studies employing affinity-based proteomics to globally identify the direct protein targets of Isoaloeresin D on a proteome-wide scale are not extensively documented in the available literature. Much of the current understanding of its protein interactions is derived from computational ligand-binding predictions, such as molecular docking simulations. These in silico studies predict the binding affinity and interaction patterns of this compound with specific proteins, primarily enzymes, suggesting potential direct targets that await experimental validation.

Elucidation of Specific Receptor-Ligand Interactions

Molecular docking studies have been instrumental in predicting the specific interactions between this compound and protein targets, particularly enzymes implicated in skin aging. These computational analyses reveal detailed insights into binding affinities and the intermolecular forces that stabilize the receptor-ligand complex.

Bioinformatic studies using YASARA and PLANTS docking tools have investigated the interaction of this compound with collagenase (PDB ID: 2Y6I) and elastase (PDB ID: 1BRU), two key enzymes in the degradation of the extracellular matrix.

Interaction with Collagenase: this compound demonstrated a strong binding affinity for the collagenase enzyme, achieving the lowest docking score (-87.3 ± 4.6) compared to aloesin (B1665252), its derivatives, and even the native ligand. This suggests a potentially potent inhibitory interaction. The stability of this interaction is attributed to multiple external bonds with the Glu555 residue of the enzyme, as well as interactions with the catalytic zinc ion (Zn) and the active site residue Glu524.

Interaction with Elastase: The interaction with the elastase enzyme (PDB ID: 1BRU) yielded a docking score of -80.6 ± 1.7. This indicates a high binding affinity, which was greater than that of the native ligand GR143783 (-63.5 ± 0.9) and a reference standard, ursolic acid (-56.7 ± 5.0). The interaction is stabilized by hydrophobic bonds with several amino acid residues, including Gly216, Ser190, and Cys42, among others. Unlike some other compounds, the interaction between this compound and elastase did not involve hydrogen bonds with the key residues Asp102 and His57.

In a different context, one study investigated the effect of this compound on the Wnt/β-catenin signaling pathway. The results indicated that, unlike other aloe compounds such as aloin (B1665253) and aloesin, this compound had no obvious effect on activating this pathway in the presence of the Wnt3a ligand.

Table 1: Molecular Docking Interactions of this compound

Target Protein PDB ID Docking Score Key Interacting Residues Type of Interaction
Collagenase 2Y6I -87.3 ± 4.6 Glu555, Glu524, Zn (catalytic ion) External bonds, Hydrophobic interactions
Elastase 1BRU -80.6 ± 1.7 Gly216, Ser190, Cys42, Cys58, Thr41, Ile59 Hydrophobic bonds

Characterization of Enzyme Inhibition/Activation Mechanisms

The primary mechanism of action identified for this compound is enzyme inhibition, which results from its direct binding to enzyme active sites. There is currently no evidence to suggest that this compound acts as an enzyme activator.

The molecular docking studies provide a structural basis for its inhibitory activity against collagenase and elastase. By occupying the active site and interacting with key catalytic or binding residues, this compound can block the substrate from binding, thereby inhibiting the enzyme's function. The strong binding affinity, indicated by low docking scores, correlates with a high potential for inhibition. For instance, the interaction of this compound with the catalytic zinc ion in collagenase is a key indicator of its inhibitory mechanism.

Beyond collagenase and elastase, this compound has been reported to exhibit inhibitory effects on other enzymes:

Tyrosinase Inhibition: It is suggested to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, which is relevant for skin-lightening effects.

Inhibition of Inflammatory Mediators:

Structure Activity Relationship Sar Studies of Isoaloeresin D and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. univie.ac.at The identification of these key pharmacophoric features in Isoaloeresin D is crucial for understanding its mechanism of action and for designing new, more effective analogues. nih.govunina.it

The core structure of this compound, a C-glycosylated chromone (B188151), presents several key features that contribute to its biological activities. researchgate.net These include the chromone ring, the C-glycosidic bond to a glucose moiety, and various substituents on both the chromone and sugar parts of the molecule. nih.gov Research suggests that the chromone ring and its associated hydroxyl groups are significant for the binding of related chromone compounds to biological targets. nanobioletters.com

In the context of antiviral activity, particularly against SARS-CoV-2 proteins, the chromone core and its derivatives have been identified as potential inhibitors. nanobioletters.com For this compound, specific interactions are often mediated by hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The ensemble of these features—hydrogen bond donors and acceptors, and hydrophobic regions—constitutes the pharmacophore of this compound for a given biological target. univie.ac.atfrontiersin.org For instance, in docking studies with enzymes like elastase, the interactions of this compound involve specific amino acid residues, highlighting the importance of the spatial arrangement of its functional groups. researchgate.netresearchgate.net

Impact of Specific Functional Group Modifications on Potency and Selectivity

Modifying the functional groups of this compound can have a significant impact on its biological potency and selectivity. SAR studies aim to systematically alter the molecule's structure and observe the resulting changes in activity. wikipedia.orggardp.org

Key functional groups in this compound that are often targets for modification include the hydroxyl groups on the chromone and sugar moieties, the methyl group, and the p-coumaroyl group attached to the glucose. For example, the presence and position of hydroxyl groups can be critical for forming hydrogen bonds with target proteins. nanobioletters.com

Comparing this compound with its analogues reveals important SAR insights. For instance, Aloeresin A, which has a coumaroyl group, shows different activity profiles compared to this compound. The acylation of the glucose moiety with groups like p-coumaric acid can enhance certain biological activities. The isomeric configuration at the glycosidic linkage also plays a role in differentiating the biological effects of this compound from its isomers.

The methylation of certain hydroxyl groups can also alter activity. For example, the analogue 7-methyl-ether-2-feruloylaloesin, which has a methyl ether group, exhibits different binding interactions with enzymes compared to this compound. researchgate.netresearchgate.net These modifications can affect the molecule's electronic distribution, hydrophobicity, and steric properties, thereby influencing its binding affinity and selectivity for different biological targets.

Role of Stereochemistry in this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For a chiral molecule like this compound, different stereoisomers can exhibit vastly different pharmacological profiles due to the specific spatial requirements of biological receptors.

The isomeric relationship between this compound and Aloeresin D is a key aspect of their SAR. While both are C-glycosylated chromones, the difference in their isomeric configuration at the glycosidic linkage contributes to variations in their biological activities, such as tyrosinase inhibition. This highlights that even subtle changes in stereochemistry can lead to significant functional divergence. The precise orientation of hydroxyl and other functional groups, as determined by the stereochemistry, is crucial for establishing effective interactions with biological targets.

Computational Chemistry and QSAR Modeling for Activity Prediction and Design

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used to predict the biological activity of chemical compounds and to guide the design of new molecules. numberanalytics.comchemrxiv.orgparssilico.com These in silico methods are particularly valuable in the study of natural products like this compound, where they can accelerate the process of identifying promising drug candidates. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a ligand, such as this compound, and its protein target at the molecular level.

In studies involving this compound, molecular docking has been employed to investigate its binding to various enzymes and proteins. For example, docking simulations have been performed to study its interaction with collagenase and elastase, enzymes involved in skin aging. researchgate.net These studies revealed that this compound can fit into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netresearchgate.net The docking scores, which estimate the binding affinity, for this compound were found to be comparable to or better than those of known inhibitors. researchgate.netresearchgate.net

Similarly, molecular docking has been used to explore the potential of this compound as an inhibitor of SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike protein. nih.govsentosacy.com These simulations help to identify the key binding interactions and provide a rationale for the observed biological activity. nih.gov The stability of the docked complexes is often further evaluated using molecular dynamics (MD) simulations. nanobioletters.com

The following table summarizes some of the reported molecular docking results for this compound with different protein targets:

Target ProteinDocking Score (kcal/mol)Interacting ResiduesType of InteractionReference
Collagenase (2Y6I)-80.6 ± 1.7Not specifiedHydrogen bond, Hydrophobic researchgate.net
Elastase (1BRU)-80.6 ± 1.7Not specifiedHydrogen bond, Hydrophobic researchgate.netresearchgate.net
SARS-CoV-2 Mpro-5.828Not specifiedNot specified nih.govsentosacy.com
SARS-CoV-2 Spike Protein-7.5561Not specifiedNot specified nih.govsentosacy.com

Note: Docking scores can vary depending on the software and parameters used.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. numberanalytics.comprotoqsar.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.orgnumberanalytics.com

The development of a QSAR model involves several steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include topological, geometrical, electronic, and physicochemical properties. numberanalytics.comnih.gov

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forests, support vector machines), are used to build a mathematical model that correlates the descriptors with the biological activity. numberanalytics.comprotoqsar.compreprints.org

Model Validation : The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques. preprints.orgresearchgate.net

For this compound and its analogues, QSAR models can be developed to predict their activity against specific targets. By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are important for activity. preprints.org For example, a QSAR study on a set of related compounds might reveal that hydrophobicity and the presence of hydrogen bond donors are positively correlated with inhibitory activity. This information can then be used to design new analogues of this compound with enhanced potency. While specific QSAR models solely focused on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied to classes of compounds including chromones. researchgate.net

The development of robust QSAR models, often in conjunction with molecular docking and other computational approaches, provides a powerful framework for the rational design of novel therapeutic agents based on the this compound scaffold. researchgate.netprotoqsar.com

Pharmacokinetics and Bioavailability Considerations for Isoaloeresin D Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

Direct and comprehensive in vivo ADME studies on Isoaloeresin D in pre-clinical models are not extensively documented in publicly available literature. However, insights can be drawn from computational (in silico) predictions and from studies on structurally related compounds, such as aloesin (B1665252) and its aglycone, aloesone (B1238188).

In silico studies have been conducted to predict the ADME properties of various compounds from the Aloe genus, including this compound. nih.govmdpi.com These computational models provide preliminary estimates of a compound's behavior in the body. For instance, some predictive models suggest that certain chromone (B188151) derivatives from Aloe may have moderate intestinal absorption. tandfonline.com Lipophilicity is a key factor influencing a drug's ADME profile, and computational tools are often used to estimate this property for compounds like this compound. mdpi.comtandfonline.com

Another study investigating the pharmacokinetics of aloin-A, a different bioactive compound in Aloe, found it was also rapidly absorbed in rats with a Tmax of 0.25 hours. dovepress.com The tissue distribution analysis for aloin (B1665253) showed the highest concentrations in the liver and intestine shortly after administration, with levels declining rapidly. dovepress.com While not directly about this compound, these findings for related Aloe compounds suggest that rapid absorption followed by potentially extensive metabolism and distribution could be a characteristic of this class of molecules.

A study on aloesin in rats reported an absolute bioavailability of 11.13%. china-pharmacy.com The maximum plasma concentration (Cmax) and half-life (t1/2) after oral administration were 223.3 ± 36.2 ng/mL and 3.33 ± 1.91 hours, respectively. china-pharmacy.com Such data from related compounds are invaluable for forming hypotheses about the likely pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Aloesone and Aloesin in Rats

Parameter Aloesone (Oral) Aloesin (Oral) Aloesin (Intravenous)
Cmax (ng/mL) - 223.3 ± 36.2 10693.3 ± 2745.3
Tmax (h) 0.083 0.889 0.083
t1/2 (h) 3.07 3.33 ± 1.91 2.45 ± 1.45
AUC0–24h (ng·h/mL) - 1210.1 ± 93.9 4190.6 ± 883.6
Absolute Bioavailability (%) 12.59 11.13 -

Data sourced from multiple studies. nih.govchina-pharmacy.com

It is important to note that these are pre-clinical data from rat models, and the pharmacokinetic parameters can vary between species. Further in vivo studies are necessary to fully characterize the ADME profile of this compound itself. researchgate.net

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Assays

The metabolic stability of a compound is a key determinant of its half-life and bioavailability in the body. In vitro assays using liver fractions are standard pre-clinical tools to assess this.

In Vitro Metabolic Stability: The primary site of drug metabolism is the liver, and in vitro studies commonly use liver microsomes or S9 fractions, which contain a host of metabolic enzymes. mdpi.comdrug-dev.com For a compound like this compound, incubation with liver microsomes in the presence of necessary cofactors (like NADPH for cytochrome P450 enzymes) would reveal its susceptibility to Phase I metabolism (e.g., oxidation, reduction, hydrolysis). drug-dev.comthieme-connect.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic clearance in vivo. thieme-connect.com

For glycosylated compounds like this compound, the role of intestinal microflora in metabolism is also crucial. A study on aloesin demonstrated that it could be converted to its aglycone, aloesone, by human intestinal bacteria through the cleavage of its C-glucosyl bond. nih.gov This suggests that a similar biotransformation could be a significant metabolic pathway for this compound before it is even absorbed into the bloodstream.

Enzyme Induction/Inhibition Assays: These assays are critical for predicting potential drug-drug interactions.

Enzyme Inhibition: this compound would be incubated with specific human cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and a known substrate for that enzyme. A reduction in the metabolism of the substrate would indicate that this compound is an inhibitor of that CYP isoform. In silico predictions for some Aloe chromones have explored their potential to inhibit CYP enzymes. tandfonline.com

Enzyme Induction: This is typically assessed using cultured hepatocytes. The cells are treated with this compound for a period (e.g., 48-72 hours), and then the expression levels or activity of key CYP enzymes are measured. An increase in enzyme activity would suggest an induction potential.

Plasma Protein Binding and Tissue Distribution Investigations

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. charnwooddiscovery.comxenotech.com High plasma protein binding can limit the amount of free drug available to exert its effect and can affect its clearance.

The standard in vitro method to determine PPB is equilibrium dialysis. researchgate.netnih.gov In this assay, plasma containing the test compound is placed on one side of a semi-permeable membrane, and a buffer solution is on the other. The unbound drug diffuses across the membrane until equilibrium is reached. The concentrations in both compartments are then measured to calculate the percentage of the drug that was bound to plasma proteins. charnwooddiscovery.comresearchgate.net In silico models have predicted moderate plasma protein binding for some related Aloe compounds. tandfonline.com A study on the related compound emodin (B1671224) found it to be highly bound (99.6%) to serum protein. europa.eu

Tissue Distribution: Investigating where a compound distributes in the body is essential for understanding its potential sites of action and toxicity. Pre-clinical tissue distribution studies are typically conducted in rodents. china-pharmacy.com After administration of the compound (often radiolabeled for ease of detection), various tissues (e.g., liver, kidney, brain, muscle) are collected at different time points and analyzed for the concentration of the compound and its metabolites. china-pharmacy.comjmchemsci.com As mentioned, a study on aloin found the highest initial concentrations in the liver and intestine of rats. dovepress.com Similar studies would be necessary to determine the specific tissue accumulation patterns of this compound.

Conceptual Formulation Strategies for Enhanced Bioavailability in Research Studies

The low oral bioavailability observed for related compounds like aloesone (12.59%) and aloesin (11.13%) suggests that this compound may also face similar challenges, likely due to poor solubility and/or extensive first-pass metabolism. nih.govchina-pharmacy.compharmainformatic.com To overcome these issues in research settings and ensure adequate systemic exposure for efficacy studies, various formulation strategies can be conceptually applied.

Table 2: Conceptual Formulation Strategies for Bioavailability Enhancement

Strategy Principle Potential Application for this compound
Lipid-Based Formulations Incorporating the compound into oils, surfactants, and co-solvents to improve solubility and facilitate absorption via lymphatic pathways. mdpi.comgattefosse.comresearchgate.net Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions could be developed to enhance the dissolution and absorption of the lipophilic chromone structure. businesswire.comscispace.com
Nanoparticle Formulations Encapsulating the compound in nano-sized carriers to increase surface area for dissolution, improve stability, and enable targeted delivery. mdpi.comnih.gov Solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., using PLGA) could protect this compound from degradation in the GI tract and enhance its uptake by intestinal cells. tandfonline.comresearchgate.net
Particle Size Reduction Increasing the surface area-to-volume ratio of the drug powder through techniques like micronization or nanosizing to improve dissolution rate. drug-dev.com Milling this compound to the micro or nano scale could enhance its dissolution velocity in gastrointestinal fluids.

| Amorphous Solid Dispersions | Converting the crystalline form of the compound to a higher-energy amorphous state, often stabilized in a polymer matrix, to improve solubility and dissolution. nih.gov | Spray drying a solution of this compound and a suitable polymer could create an amorphous solid dispersion with enhanced aqueous solubility. |

These strategies are designed to address the fundamental biopharmaceutical challenges that often limit the oral bioavailability of natural products. nih.govbusinesswire.com The selection of an appropriate formulation approach for this compound would depend on its specific physicochemical properties, such as its solubility, melting point, and stability.

Advanced Research Methodologies and Emerging Technologies in Isoaloeresin D Study

Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Biological Insight

Omics technologies offer a holistic view of the molecular landscape within a biological system, moving beyond the study of single entities to the characterization of entire collections of biological molecules. azolifesciences.comthetruthaboutforensicscience.com The integration of genomics, proteomics, and metabolomics provides a powerful, multi-faceted approach to understanding the biological implications of compounds like Isoaloeresin D. nih.govteknoscienze.com

Genomics and Transcriptomics: These fields analyze an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. azolifesciences.comthetruthaboutforensicscience.comnih.gov In the context of this compound, genomic and transcriptomic studies could reveal how the compound influences gene expression. For instance, researchers could identify specific genes or entire genetic pathways that are upregulated or downregulated in cells or tissues upon exposure to this compound. This can provide clues about its mechanism of action, such as identifying the cellular receptors or signaling pathways it interacts with. azolifesciences.comteknoscienze.com Advanced techniques like next-generation sequencing (NGS) and microarrays are central to these investigations. nih.gov

Proteomics: As the study of the entire protein complement (proteome) of a cell or organism, proteomics is crucial for understanding the functional consequences of genomic changes. azolifesciences.comnih.gov For this compound, proteomic analyses, primarily using mass spectrometry (MS) and liquid chromatography (LC), can identify which proteins directly bind to the compound or whose expression levels change in response to it. azolifesciences.com This can validate targets identified through genomic studies and uncover novel protein interactions, offering a clearer picture of the compound's biological effects. azolifesciences.comclinexprheumatol.org

Metabolomics: This discipline focuses on the complete set of small-molecule metabolites within a biological sample. nih.govclinexprheumatol.org Metabolomics is considered the closest "omics" layer to the phenotype and can provide a real-time snapshot of physiological or pathological states. nih.gov By analyzing the metabolic fingerprints of systems treated with this compound, researchers can identify alterations in metabolic pathways. clinexprheumatol.org For example, a study on rheumatoid arthritis highlighted how metabolomics can identify characteristic metabolic profiles to differentiate between diseases. clinexprheumatol.org Such an approach for this compound could uncover its influence on key metabolic processes, further elucidating its bioactivity.

The true power of omics lies in the integration of these different data types. nih.govbiorxiv.org A multi-omics approach allows researchers to connect changes in gene expression to alterations in protein levels and subsequent shifts in metabolic activity, providing a comprehensive understanding of the biological impact of this compound. nih.govteknoscienze.com

High-Throughput Screening (HTS) for Identifying Novel Activities or Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This technology is instrumental in identifying "hits"—molecules that exhibit a desired biological activity. bmglabtech.com

For this compound, HTS can be employed to explore a wide range of potential new activities or molecular interactions beyond its currently known properties. The process typically involves several key steps:

Assay Development: Creating a robust and sensitive assay is the first step. This could be a target-directed assay, measuring the binding of this compound to a specific protein, or a phenotypic assay, observing changes in cell behavior. evotec.com

Compound Library Screening: While HTS is often used for large, diverse libraries, it can also be applied to smaller, focused collections or individual compounds like this compound to test against a wide array of targets. evotec.comlifechemicals.com

Automation and Miniaturization: HTS relies heavily on robotics and liquid handling devices to perform experiments in miniaturized formats, such as microplates. This allows for the testing of many conditions simultaneously and cost-effectively. bmglabtech.com

Data Acquisition and Analysis: Sophisticated plate readers and software are used to collect and analyze the large volumes of data generated, identifying statistically significant hits. bmglabtech.com

A notable application of HTS is in virtual screening, where computational methods are used to predict the interaction of compounds with various protein targets. naturalproducts.net This in silico approach can prioritize experimental screening efforts. While HTS is a powerful tool for hit identification, it's important to note that it represents the initial step in a longer process. bmglabtech.com Hits identified through HTS, including any novel activities for this compound, require further validation and optimization through subsequent stages of research. evotec.com

Nanotechnology Applications for Targeted Delivery in Experimental Models (Conceptual)

Nanotechnology offers revolutionary tools for drug delivery, with the potential to enhance the therapeutic efficacy of bioactive compounds by improving their bioavailability, stability, and targeting. mdpi.comjddtonline.info For this compound, the application of nanotechnology for targeted delivery in experimental models is a conceptual yet promising frontier.

The core principle involves encapsulating or attaching this compound to nanoparticles, which act as carriers. sciopen.com These nanocarriers can be engineered from various materials, including:

Polymeric Nanoparticles: These are made from biodegradable polymers like polylactic acid (PLA) and can encapsulate drugs, offering controlled and sustained release. sciopen.commdpi.comutoronto.ca Their surfaces can be modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues, thereby increasing the local concentration of this compound and minimizing potential off-target effects. sciopen.commdpi.com

Lipid-Based Nanoparticles (e.g., Liposomes, SLNs): These carriers are composed of lipids and are known for their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds. mdpi.commdpi.com Solid Lipid Nanoparticles (SLNs) are particularly noted for improving the bioavailability of therapeutic agents. mdpi.com

Inorganic Nanoparticles (e.g., Gold Nanoparticles): Gold nanoparticles (GNPs) are well-studied for drug delivery due to their chemical inertness, high biocompatibility, and ease of surface functionalization. sciopen.comresearchgate.net They can be tailored to release their payload in response to specific stimuli, such as light (photothermal release). researchgate.net

The use of such nano-delivery systems for this compound in experimental models could overcome challenges related to its solubility or stability. researchgate.net By engineering nanoparticles with specific physicochemical properties (size, shape, surface charge), it is conceptually possible to control the biodistribution and release kinetics of this compound, enabling more precise investigations into its biological effects in preclinical studies. mdpi.commdpi.com

Artificial Intelligence and Machine Learning in Predicting Activities and Designing Analogues

Predicting Novel Activities: ML models can be trained on large databases of compounds with known biological activities. mdpi.com By analyzing the structural features of this compound, these models can predict its potential to interact with new biological targets or exhibit novel pharmacological effects. researchgate.netarxiv.org This approach, often part of a drug repositioning strategy, can efficiently generate new hypotheses for experimental validation. researchgate.net For example, ML algorithms can analyze complex biological data to predict the bioactivity of compounds from sources like PubChem. chemrxiv.org

Data-Driven Exploration: AI algorithms analyze structure-activity relationship (SAR) data to learn which molecular features are associated with desired biological effects. researchgate.net

Generative Models: Techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) are used to generate new molecular structures.

In Silico Evaluation: The designed analogues are then computationally assessed for properties like binding affinity, toxicity, and synthetic accessibility before being prioritized for synthesis and experimental testing. frontiersin.org

The integration of AI and ML into the study of this compound can significantly reduce the time and cost associated with traditional research approaches, guiding a more focused and efficient discovery process. ijfans.orgresearchgate.net

Challenges, Limitations, and Future Research Directions for Isoaloeresin D

Current Gaps in Understanding Isoaloeresin D's Comprehensive Biological Mechanisms

While preliminary studies have identified several bioactivities of this compound, including antioxidant, anti-collagenase, and anti-elastase effects, a deep mechanistic understanding remains elusive. A significant gap exists in elucidating the precise molecular pathways through which this compound exerts its effects. Current research has often focused on the activities of whole Aloe vera extracts, which contain a complex mixture of compounds. For example, studies on Aloe extracts have shown immunomodulatory effects, such as the reduction of tumor necrosis factor-alpha (TNF-α), but the specific contribution of this compound to this action is not well-defined.

Future research must transition from observing phenomenological effects to pinpointing specific molecular targets and signaling cascades. Key unanswered questions include:

Which specific enzymes or receptors does this compound interact with to inhibit collagenase and elastase?

What are the downstream effects of this interaction on cellular signaling pathways, such as MAP kinase or NF-κB pathways, which are often involved in inflammation and tissue degradation?

How does its antioxidant activity translate at the cellular level? Does it directly scavenge reactive oxygen species, or does it upregulate endogenous antioxidant enzymes?

Closing these knowledge gaps is critical for validating the therapeutic potential of this compound and understanding its role within the complex phytochemistry of Aloe.

Methodological Hurdles in Large-Scale Isolation and Efficient Synthesis

A major bottleneck in the comprehensive study of this compound is the difficulty in obtaining large quantities of the pure compound. Its isolation from natural sources like Aloe barbadensis Mill is a complex process.

Isolation Challenges:

Low Yield: this compound is present in relatively low concentrations within the plant's exudate, which is rich in numerous other structurally similar compounds like aloin (B1665253) and other aloeresin derivatives.

Complex Purification: Achieving high purity requires sophisticated chromatographic techniques. One documented method uses high-speed counter-current chromatography to yield 23.1 mg of this compound from 161.7 mg of a dried acetone (B3395972) extract, which, while effective for analytical purposes, is not readily scalable for extensive preclinical studies. The presence of multiple related chromones and anthrones complicates the separation process.

Synthesis Challenges:

Structural Complexity: The total synthesis of this compound has not been widely reported, representing a significant chemical challenge. Its structure features a chromone (B188151) core, a C-glycosidic bond to a glucose molecule, and a p-coumaroyl ester linkage, creating multiple stereocenters that require precise control during synthesis.

Cost and Efficiency: A multi-step synthesis of such a complex molecule would likely be low-yielding and cost-prohibitive, making it an impractical source for large-scale research in the near term.

Overcoming these hurdles through the development of more efficient, scalable purification protocols or a viable synthetic route is essential for advancing research.

Table 1: Summary of Methodological Hurdles for this compound

Challenge Area Specific Hurdle Implication for Research
Isolation Low natural abundance in Aloe species. Requires processing large amounts of plant material for small yields.
Co-occurrence with structurally similar compounds. Complicates purification, requiring advanced chromatographic techniques.
Scalability of current purification methods. Limits the supply of pure compound for in-depth biological screening.
Synthesis Complex chemical structure with multiple stereocenters. Total synthesis is difficult and has not been established as a viable alternative.

Opportunities for Rational Design and Development of this compound-Derived Research Tools or Candidates

The structure of this compound offers a promising scaffold for medicinal chemistry and the rational design of new molecules. By systematically modifying its structure, researchers can develop derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key opportunities include:

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues can help identify the key functional groups responsible for its biological activity. For instance, modifications to the p-coumaroyl group, the hydroxypropyl side chain, or the sugar moiety could reveal their respective contributions to its anti-collagenase or antioxidant effects.

Development of Molecular Probes: By attaching fluorescent tags or biotin (B1667282) labels to the this compound scaffold, researchers could create chemical probes. These tools would be invaluable for "pull-down" experiments to identify its direct binding partners and molecular targets within cells, helping to elucidate its mechanism of action.

Potential for Synergistic Research with Other Bioactive Compounds

Natural product bioactivity is often the result of synergistic interactions between multiple compounds within an extract. Investigating this compound in combination with other phytochemicals found in Aloe could uncover enhanced therapeutic effects.

Potential synergistic combinations include:

With Other Aloe Compounds: Studying this compound alongside other prominent Aloe constituents like aloesin (B1665252) (a tyrosinase inhibitor) or aloin (an anti-inflammatory agent) could reveal synergistic effects for dermatological applications. For instance, a combination could simultaneously address inflammation, tissue degradation, and hyperpigmentation.

With Conventional Drugs: Research could explore if this compound can enhance the efficacy or reduce the required dosage of existing drugs. For example, its anti-elastase activity might complement the action of antibiotics in treating certain chronic infections where tissue damage is a factor.

These studies are crucial, as they can lead to the development of more effective, multi-targeted combination therapies that reflect the holistic action of traditional plant-based medicines.

Broader Implications of this compound Research in Natural Product Science

The study of this compound holds wider significance for the field of natural product science. It exemplifies both the immense potential and the persistent challenges associated with discovering and developing drugs from natural sources.

Driving Methodological Innovation: The difficulties in isolating and synthesizing this compound push chemists to develop more advanced and efficient separation techniques and synthetic strategies, which can then be applied to other complex natural products.

Expanding Chemical Diversity: As a C-glycosylated chromone, this compound belongs to a class of compounds with diverse and potent biological activities. In-depth research contributes to a better understanding of the structure-activity relationships within this chemical class.

Validating Traditional Knowledge: The scientific investigation of individual components like this compound from traditionally used medicinal plants such as Aloe vera helps to validate their use and uncover the molecular basis for their efficacy.

Highlighting the Value of Biodiversity: The discovery of unique bioactive molecules like this compound underscores the importance of conserving plant biodiversity as a valuable and largely untapped reservoir for future drug discovery.

Ultimately, research into this compound not only advances our knowledge of this specific molecule but also contributes valuable insights and tools to the broader scientific endeavor of harnessing nature's chemical wealth for human benefit.

Table 2: Compound Names Mentioned in the Article

Compound Name
Aloeresin D
Aloesin
Aloin
Biotin
Elastase
This compound

Q & A

Q. What experimental methods are most effective for isolating and quantifying Isoaloeresin D from Aloe species?

  • Methodological Answer : High-speed countercurrent chromatography (HSCCC) and reverse-phase HPLC are commonly used. In HSCCC, solvent systems like ethyl acetate/butanol/water (4:1:5, v/v) can separate this compound (retention time: ~52.1 min) from co-eluting compounds like aloin (60.3 min) . For quantification, calibrate peak areas against standardized reference materials and validate with triplicate runs to ensure precision (±5% RSD). Include NMR (e.g., ¹H/¹³C signals for 4-methoxycinnamoyl fragments) and MS/MS (m/z 487.2 [M+H]⁺ with characteristic fragmentation) for structural confirmation .

Q. How can researchers optimize chromatographic separation of this compound in complex plant matrices?

  • Methodological Answer : Use gradient elution with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phases combining acetonitrile/water with 0.1% formic acid. Adjust the gradient from 30% to 70% acetonitrile over 60 min to resolve this compound from isomers like aloesin (9.4 min retention) . Column temperature (25–30°C) and flow rate (1.0 mL/min) are critical for reproducibility. Validate separation efficiency using resolution factors (R > 1.5) and peak symmetry .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula determination (e.g., C₂₈H₃₀O₁₀) and tandem MS/MS for fragmentation patterns (e.g., m/z 325.1 from 4-methoxycinnamoyl loss). ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm functional groups. Compare data with GNPS spectral libraries for cross-validation .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity (antioxidant vs. pro-oxidant) be resolved experimentally?

  • Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) in cell-free (e.g., DPPH/ABTS) and cellular (e.g., HepG2) models. Control for matrix effects by using purified this compound (>95% purity) and measure reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA). Context-dependent activity may arise from interaction with endogenous thiols or metal ions; include chelators (e.g., EDTA) or antioxidants (e.g., ascorbate) in experimental buffers .

Q. What experimental strategies can elucidate this compound’s mechanism of action in Wnt/β-catenin signaling pathways?

  • Methodological Answer : Use luciferase reporter assays (e.g., TOPFlash) in HEK293T cells transfected with β-catenin. Treat cells with this compound (10–50 µM) and measure luciferase activity normalized to Renilla. Combine with siRNA knockdown of β-catenin to confirm target specificity. Co-immunoprecipitation (Co-IP) can identify binding partners, while qPCR quantifies downstream genes (e.g., c-Myc, Cyclin D1) .

Q. How do extraction methodologies (e.g., solvent polarity, temperature) impact this compound yield and stability?

  • Methodological Answer : Compare Soxhlet (non-polar solvents like hexane) vs. ultrasound-assisted (polar solvents like methanol) extraction. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification. This compound is heat-labile; optimize temperatures to ≤50°C and include antioxidants (e.g., BHT) in extraction buffers .

Data Analysis & Replication

Q. How should researchers address variability in this compound content across Aloe species or cultivars?

  • Methodological Answer : Perform metabolomic profiling of 10+ species (e.g., A. vera, A. djiboutiensis) using LC-MS/MS. Apply multivariate analysis (PCA/PLS-DA) to identify species-specific markers and environmental covariates (e.g., soil pH, climate). Replicate analyses across three independent harvests to account for seasonal variation .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in vitro?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Assess significance via one-way ANOVA with post-hoc Tukey tests (α = 0.05). For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report detailed experimental protocols in supplements (e.g., solvent ratios, centrifugation speeds). For novel compounds, include raw NMR/MS data in public repositories (e.g., GNPS). Disclose batch numbers and purity certificates for reference materials .

Q. What are best practices for presenting conflicting bioactivity data in manuscripts?

  • Methodological Answer : Use tables to juxtapose contradictory findings (e.g., antioxidant activity in A. vera vs. pro-oxidant effects in A. djiboutiensis), noting experimental variables (e.g., cell type, assay duration). Discuss potential mechanisms (e.g., redox cycling) in the discussion section, citing ’s context-dependent model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.